3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine
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Overview
Description
- Reactants: Pyridazine core, 4-ethylpiperazine, and 4-tosylpiperazine
- Conditions: Nucleophilic substitution in the presence of a base (e.g., potassium carbonate)
Step 3: Functionalization with Ethyl and Tosyl Groups
- Reactants: Piperazine-substituted pyridazine, ethyl bromide, and tosyl chloride
- Conditions: Alkylation and sulfonylation in the presence of a base (e.g., sodium hydroxide)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with a pyridazine core and introduce the piperazine substituents through nucleophilic substitution reactions. The ethyl and tosyl groups can be added via alkylation and sulfonylation reactions, respectively.
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Step 1: Formation of the Pyridazine Core
- Reactants: Hydrazine and a suitable dicarbonyl compound (e.g., maleic anhydride)
- Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The piperazine substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the removal of the tosyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine rings can enhance binding affinity and specificity, while the ethyl and tosyl groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine
- 3-(4-Ethylpiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
- 3-(4-Ethylpiperazin-1-yl)-6-(4-benzylpiperazin-1-yl)pyridazine
Uniqueness
3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine is unique due to the specific combination of ethyl and tosyl groups on the piperazine rings. This combination can result in distinct chemical properties and biological activities compared to similar compounds. For example, the tosyl group can enhance the compound’s stability and solubility, while the ethyl group can influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C21H30N6O2S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H30N6O2S/c1-3-24-10-12-25(13-11-24)20-8-9-21(23-22-20)26-14-16-27(17-15-26)30(28,29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3 |
InChI Key |
AAWMCPHWLQJBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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